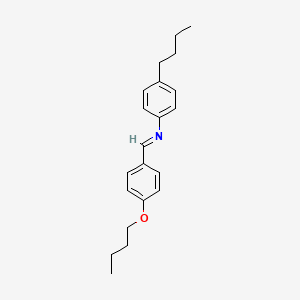

2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide

Overview

Description

“2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide” is an organic compound . It is used in the production of anti-allergy medication .

Synthesis Analysis

The compound can be synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . Another method involves a mild esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N’-carbonyldiimidazole .

Molecular Structure Analysis

The molecular structure of the compound can be analyzed using spectroscopic techniques such as 1H-NMR and 13C-NMR .

Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can react with heteroaryl/alkyl halides to produce N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide .

Physical And Chemical Properties Analysis

The compound is a pale yellow powder with a melting point of 291–293 °C . Its yield is 74% (0.56 g, 1.5 mmol) and it has an Rf value of 0.6 (ethyl acetate/methanol volume ratio = 4:1) .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide”, focusing on unique applications:

Antipsychotic Property Evaluation

This compound has been evaluated for its potential antipsychotic properties, specifically its D2 and 5HT2 antagonistic activity, which is a measure of atypical antipsychotic property .

Anticoagulant and Antibacterial Applications

Coumarin derivatives, which include the compound , have been shown to function as anticoagulants and antibacterial agents. They also have applications as antifungal agents, biological inhibitors, chemotherapeutics, and bio-analytical reagents .

Synthesis of Photoactive Cellulose Derivatives

The compound has been used in the synthesis of water-soluble photoactive cellulose derivatives, indicating its utility in creating materials that respond to light exposure .

Synthesis of Phenylacetamide Derivatives

It has been involved in the synthesis of phenylacetamide derivatives through reactions with other chemical agents, showcasing its versatility in chemical synthesis .

Antimicrobial Assay and In Silico Analysis

Newly synthesized coumarinyloxy acetamide derivatives, which include this compound, have been characterized by X-ray crystallography and advanced spectroscopic studies. They have been tested in antimicrobial assays against drug-resistant human pathogens and supported by in vitro studies with in silico analysis .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various biological targets, including enzymes and receptors, leading to a range of biological effects .

Mode of Action

It’s known that the compound can undergo light-triggered photodimerization . This photochemical property could potentially be used to control the properties of materials in which the compound is incorporated .

Biochemical Pathways

The compound’s photoactive nature suggests it may influence pathways related to light sensitivity and photochemical reactions .

Result of Action

Similar compounds have shown significant inhibitory activity against the growth of certain bacterial strains . This suggests that 2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide may also have antimicrobial properties.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and light exposure could potentially affect the behavior of 2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide, particularly given its photoactive nature .

properties

IUPAC Name |

2-(4-methyl-2-oxochromen-7-yl)oxyacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-7-4-12(16)18-10-5-8(2-3-9(7)10)17-6-11(15)14-13/h2-5H,6,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFDAEMFJMQOINV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90219381 | |

| Record name | Acetic acid, ((4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide | |

CAS RN |

69321-36-4 | |

| Record name | Acetic acid, ((4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069321364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, ((4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.